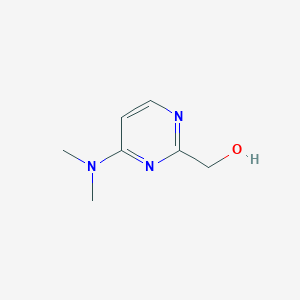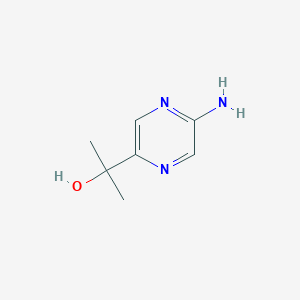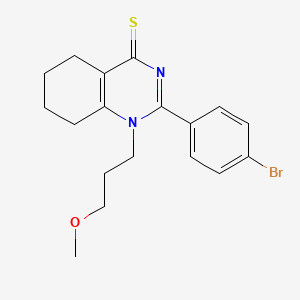
(4-(Dimethylamino)pyrimidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)pyrimidin-2-yl)methanol, also known as DMCM, is a chemical compound that has been used in various scientific research applications. DMCM is a potent and selective antagonist of the GABA(A) receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation.
Applications De Recherche Scientifique
(4-(Dimethylamino)pyrimidin-2-yl)methanol has been used in various scientific research applications, including the study of the GABA(A) receptor and its role in anxiety and sleep disorders. (4-(Dimethylamino)pyrimidin-2-yl)methanol has also been used to investigate the effects of GABA(A) receptor antagonists on the central nervous system and to develop new drugs for the treatment of anxiety and sleep disorders.
Mécanisme D'action
(4-(Dimethylamino)pyrimidin-2-yl)methanol is a potent and selective antagonist of the GABA(A) receptor, which means that it binds to the receptor and prevents the activation of the receptor by GABA. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle relaxation. By blocking the activation of the GABA(A) receptor, (4-(Dimethylamino)pyrimidin-2-yl)methanol can increase anxiety and decrease sleep and muscle relaxation.
Biochemical and Physiological Effects:
(4-(Dimethylamino)pyrimidin-2-yl)methanol has been shown to have a number of biochemical and physiological effects. In animal studies, (4-(Dimethylamino)pyrimidin-2-yl)methanol has been shown to increase anxiety and decrease sleep and muscle relaxation. (4-(Dimethylamino)pyrimidin-2-yl)methanol has also been shown to have anticonvulsant and analgesic effects. These effects are likely due to the blockade of the GABA(A) receptor by (4-(Dimethylamino)pyrimidin-2-yl)methanol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-(Dimethylamino)pyrimidin-2-yl)methanol in lab experiments is that it is a potent and selective antagonist of the GABA(A) receptor, which makes it a useful tool for studying the role of the GABA(A) receptor in anxiety and sleep disorders. However, one limitation of using (4-(Dimethylamino)pyrimidin-2-yl)methanol is that it can have off-target effects on other receptors and enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving (4-(Dimethylamino)pyrimidin-2-yl)methanol. One direction is to develop new drugs that target the GABA(A) receptor for the treatment of anxiety and sleep disorders. Another direction is to investigate the effects of GABA(A) receptor antagonists on other neurotransmitter systems and to develop new drugs that target these systems. Finally, future research could focus on developing new methods for synthesizing and purifying (4-(Dimethylamino)pyrimidin-2-yl)methanol, as well as improving our understanding of its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
(4-(Dimethylamino)pyrimidin-2-yl)methanol can be synthesized through a multi-step process involving the reaction of 2,4-diaminopyrimidine with formaldehyde and dimethylamine. The resulting product is then reduced using sodium borohydride to yield (4-(Dimethylamino)pyrimidin-2-yl)methanol. The purity of (4-(Dimethylamino)pyrimidin-2-yl)methanol can be improved through recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
[4-(dimethylamino)pyrimidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-3-4-8-6(5-11)9-7/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQAWVNYXKTLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone](/img/structure/B2601099.png)

![Methyl (E)-4-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2601105.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2601106.png)
![2-methyl-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2601108.png)
![(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2601109.png)
![2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2601111.png)




![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2601120.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)
